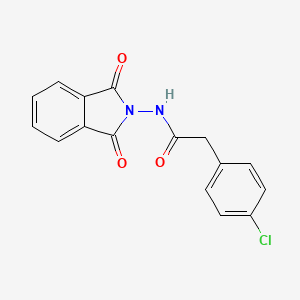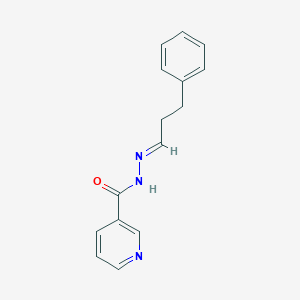
2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as Compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to possess a unique mechanism of action, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has been found to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has been found to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to DNA damage and cell death. In Alzheimer's disease, 2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has been found to inhibit the aggregation of amyloid beta peptides, which can lead to the formation of plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X in lab experiments is its potent activity against cancer cells and amyloid beta peptides. This makes it a promising candidate for the development of new drugs for cancer and Alzheimer's disease. However, one of the limitations of using 2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X. One potential direction is the modification of its chemical structure to improve its pharmacological properties and reduce its toxicity. Additionally, further studies are needed to fully understand its mechanism of action and identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X in humans.
Synthesemethoden
2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X is synthesized through a multistep process involving the condensation of 4-chlorobenzaldehyde with malonic acid in the presence of a catalyst to form 4-chloro-2-hydroxybenzoic acid. This intermediate is then reacted with phthalic anhydride to form the isoindole ring system. The final step involves the acylation of the isoindole with N-(2-chloroacetyl) glycine to form 2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to possess potent anticancer activity by inducing apoptosis in cancer cells. Additionally, 2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has been found to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-7-5-10(6-8-11)9-14(20)18-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBCFUUSUIUGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162903 | |
| Record name | 4-Chloro-N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide | |
CAS RN |
425395-95-5 | |
| Record name | 4-Chloro-N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425395-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5719440.png)

![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide](/img/structure/B5719444.png)






![3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5719503.png)
![N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide](/img/structure/B5719507.png)

